molecular formula C25H22N4O4S B15085832 4-(2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzamide CAS No. 618432-26-1

4-(2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzamide

Cat. No.: B15085832
CAS No.: 618432-26-1
M. Wt: 474.5 g/mol
InChI Key: FYNWOYRXYHJBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolinone derivative featuring a 4-ethoxyphenyl group at position 3, a sulfanylacetamido linker at position 2, and a terminal benzamide moiety. Its structure integrates a thioether bridge and an amide bond, which are critical for its molecular interactions and stability. Quinazolinones are known for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

CAS No.

618432-26-1

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

4-[[2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzamide

InChI

InChI=1S/C25H22N4O4S/c1-2-33-19-13-11-18(12-14-19)29-24(32)20-5-3-4-6-21(20)28-25(29)34-15-22(30)27-17-9-7-16(8-10-17)23(26)31/h3-14H,2,15H2,1H3,(H2,26,31)(H,27,30)

InChI Key

FYNWOYRXYHJBEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate anthranilic acid derivatives with isatoic anhydride under reflux conditions.

    Introduction of the Sulfanyl Group: The quinazolinone intermediate is then reacted with a thiol compound, such as thiourea, in the presence of a base like sodium hydroxide.

    Acetamido-Benzamide Formation: The final step involves the acylation of the sulfanyl-quinazolinone intermediate with 4-aminobenzamide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions and purification steps to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

4-(2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, although this is less common.

Mechanism of Action

The mechanism of action of 4-(2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to bind to certain proteins, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to other 3,4-dihydroquinazolin-4-one derivatives, differing primarily in substituents on the phenyl ring and adjacent functional groups. Key analogs include:

Compound ID/Name Substituent at Phenyl Ring Key Structural Features Biological Activity/Notes Reference
5-{4-[(3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]benzylidene}-2-thioxothiazolidin-4-one (40) 4-Methoxy Methoxybenzylidene-thiazolidinone hybrid Anticancer (moderate activity; IC₅₀ ~15 µM)
5-{4-[(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]-3-methoxybenzylidene}-2-thioxothiazolidin-4-one (42) 4-Fluoro Fluorophenyl and dimethoxy groups Enhanced solubility; improved cytotoxicity
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5) Phenyl (no substitution) Thioxothiazolidinone core Broad-spectrum antimicrobial activity
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-Chloro Chlorophenyl and sulfamoyl groups High-affinity CXCR3 antagonism (Ki = 8 nM)
N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 4-Methyl Methylphenyl and acetamidophenyl Moderate kinase inhibition (IC₅₀ ~25 µM)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) improve target binding and metabolic stability but may reduce solubility. For example, the 4-chloro analog () exhibits stronger receptor affinity than the ethoxy derivative, likely due to enhanced hydrophobic interactions.
  • Electron-donating groups (e.g., OCH₃, OC₂H₅) balance lipophilicity and solubility. The ethoxy group in the target compound may offer a longer half-life than methoxy analogs due to slower oxidative metabolism .
  • Hybrid structures (e.g., thiazolidinone-quinazolinone hybrids in ) show broader activity spectra but lower selectivity compared to the target compound.
Pharmacological Profiles
  • Anticancer Activity : The target compound’s IC₅₀ against MCF-7 breast cancer cells is ~10 µM, outperforming methoxy (40, IC₅₀ ~15 µM) and methyl (, IC₅₀ ~25 µM) analogs .
  • Receptor Binding: The ethoxy group confers selective antagonism for chemokine receptors (e.g., CXCR3) over related GPCRs, whereas chloro and sulfamoyl analogs () show non-specific binding .
  • Toxicity : Ethoxy derivatives exhibit lower hepatotoxicity (LD₅₀ >500 mg/kg in mice) compared to fluoro analogs (LD₅₀ ~300 mg/kg) due to reduced reactive metabolite formation .
Physicochemical Properties
Property Target Compound 4-Methoxy Analog (40) 4-Chloro Analog ()
Melting Point (°C) 198–200 (predicted) 190–192 239–241
LogP 3.2 (calculated) 2.8 3.6
Aqueous Solubility (µg/mL) 12.5 18.7 5.2
Plasma Protein Binding 89% 82% 94%

Biological Activity

The compound 4-(2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzamide represents a class of quinazoline derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a quinazoline core, an ethoxyphenyl group, and a sulfanyl acetamido moiety. The structural formula is as follows:

C18H20N4O3S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This structure is significant as it influences the compound's solubility, bioavailability, and interaction with biological targets.

The biological activity of 4-(2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzamide is primarily attributed to its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways. The quinazoline derivatives are known to interact with kinases and other protein targets which are critical in tumor growth and progression.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

Cell LineIC50 (μM)Reference
MDA-MB-231 (Breast Cancer)45.41
A2780 (Ovarian Cancer)22.76
HepG2 (Liver Cancer)37.59

These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

In addition to its antitumor properties, the compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it may possess moderate to high efficacy against certain bacterial strains, although specific data on its antimicrobial potency remains limited.

Case Studies

  • Antitumor Efficacy in Vivo :
    A study conducted on xenograft models demonstrated that administration of the compound led to significant tumor reduction compared to control groups. This highlights its potential as an effective therapeutic agent in cancer treatment.
  • Mechanistic Studies :
    Investigations into the molecular mechanisms revealed that the compound could inhibit the phosphorylation of key signaling proteins involved in tumorigenesis, thereby disrupting cancer cell proliferation pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.